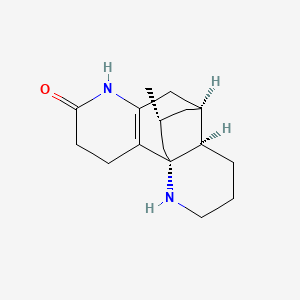

Cimigenol-3-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable compound for studying the structure-activity relationships of triterpenoids.

Biology: The compound has shown significant cytotoxicity against various cancer cell lines, making it a potential candidate for anticancer research.

Medicine: Cimigenol-3-one is being investigated for its potential use in developing new anticancer drugs.

Industry: The compound’s unique properties make it useful in the development of natural product-based pharmaceuticals.

Wirkmechanismus

Target of Action

Cimigenol-3-one primarily targets the protein AKT1 . AKT1 is a serine/threonine-protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

Cimigenol-3-one interacts with its target, AKT1, by exhibiting strong binding . This interaction is characterized by greater structural stability and lower interaction energy compared to other compounds . The binding of Cimigenol-3-one to AKT1 influences the function of the protein, leading to changes in the cellular processes that AKT1 regulates .

Biochemical Pathways

The interaction of Cimigenol-3-one with AKT1 affects various biological processes and pathways. These include lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways . By influencing these pathways, Cimigenol-3-one can exert its therapeutic effects.

Result of Action

The binding of Cimigenol-3-one to AKT1 leads to molecular and cellular effects that contribute to its therapeutic potential. For instance, it has been found to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) . Additionally, it has been suggested to have anti-breast cancer activity, potentially making it a valuable compound in breast cancer therapy .

Biochemische Analyse

Biochemical Properties

Cimigenol-3-one has been found to interact with various biomolecules, including enzymes and proteins. It has been reported to inhibit the activation of Epstein-Barr virus early antigen (EBV-EA)

Cellular Effects

Cimigenol-3-one has demonstrated significant effects on various types of cells. It has been reported to have anti-tumor activity, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit strong binding to the target protein AKT1, a key player in cell signaling pathways .

Molecular Mechanism

The molecular mechanism of Cimigenol-3-one involves its interaction with target proteins at the molecular level. Molecular docking analysis has revealed that Cimigenol-3-one exhibits strong binding to the target protein AKT1 . Through molecular dynamics simulations, it has been found that the Cimigenol-3-one-AKT1 complex exhibits greater structural stability and lower interaction energy compared to other complexes .

Temporal Effects in Laboratory Settings

Current studies suggest that the Cimigenol-3-one-AKT1 complex exhibits greater structural stability , indicating potential long-term effects on cellular function.

Metabolic Pathways

Given its interaction with the AKT1 protein , it may be involved in pathways related to cell signaling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cimigenol-3-one involves the extraction of the compound from the rhizomes of Cimicifuga dahurica. The extraction process typically includes the use of organic solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to isolate Cimigenol-3-one.

Industrial Production Methods

Industrial production of Cimigenol-3-one is primarily based on the large-scale cultivation of Cimicifuga dahurica and subsequent extraction and purification processes. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Cimigenol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in Cimigenol-3-one.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Cimigenol-3-one, which may exhibit different biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Cimigenol-3-one include:

- 25-O-acetylcimigenol

- 20-O-acetylcimigenol-3-O-β-D-xylopyranosyl-3’-O-β-D-xylopyranoside

- 26-deoxy-acetylacteol-7(8)-en3-O-β-D-xylopyranosyl-3’-O-β-D-xylopyranoside

- Cimilactone K

Uniqueness

Cimigenol-3-one stands out due to its potent cytotoxicity against a broad spectrum of cancer cell lines and its ability to inhibit the activation of Epstein-Barr virus early antigen . Its unique structure and biological activities make it a valuable compound for further research and development in various scientific fields.

Eigenschaften

IUPAC Name |

(1S,2R,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-19,21-23,32-33H,8-15H2,1-7H3/t16-,17-,18+,19+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTOWADKDXNJHZ-OTEZEVKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(=O)C(C7CCC6C4(C3O)C)(C)C)C)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CCC(=O)C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)C)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the source of Cimigenol-3-one and what is its known biological activity?

A1: Cimigenol-3-one is a naturally occurring triterpenoid found in the rhizomes of Cimicifuga species. Research has primarily focused on its cytotoxic activity against cancer cell lines. A study investigating constituents of Cimicifuga foetida found that Cimigenol (a related compound) displayed notable cytotoxicity against SMMC-7721 (human hepatocellular carcinoma) and A-549 (human lung adenocarcinoma) cell lines. []

Q2: Has Cimigenol-3-one been isolated from any specific plant species?

A2: Yes, Cimigenol-3-one has been identified in Cimicifuga foetida collected in Yulong. [] This species is known for its diverse array of bioactive compounds.

Q3: Are there any other compounds with similar structures and activities isolated from Cimicifuga species?

A3: Yes, alongside Cimigenol-3-one, researchers have isolated other structurally related 9,19-cyclolanostane triterpenes from Cimicifuga foetida. These include compounds like 1,7-dien-cimigenol-3,12-dione and 1-en-cimigenol-3,11-dione, which share structural similarities and might possess comparable biological activities. [] Additionally, Cimiacerin B, another compound isolated from Cimicifuga foetida, exhibited noticeable cytotoxicity against the A-549 cell line. [] This suggests that Cimicifuga species harbor various structurally related compounds with potential anticancer properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B593440.png)

![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)